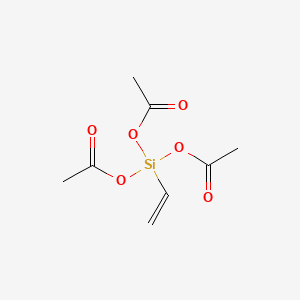
Triacetoxy(vinyl)silane
Vue d'ensemble
Description
Triacetoxy(vinyl)silane, also known as Vinyltriacetoxysilane, is a clear to yellowish liquid with an acrid odor of acetic acid (vinegar) . It hydrolyzes in the presence of moisture, releasing acetic acid, to form silanols . These silanols can react with themselves to produce siloxanes or bind to inorganic substrates .
Molecular Structure Analysis
Triacetoxy(vinyl)silane has the molecular formula C8H12O6Si . Its average mass is 232.263 Da and its monoisotopic mass is 232.040314 Da .Physical And Chemical Properties Analysis
Triacetoxy(vinyl)silane has a density of 1.2±0.1 g/cm3 . Its boiling point is 212.4±13.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The flash point is 68.5±15.4 °C . The index of refraction is 1.437 . The molar refractivity is 52.9±0.3 cm3 .Applications De Recherche Scientifique
Silicone Rubber Manufacturing
Vinyltriacetoxysilane: is utilized in the production of silicone rubber. It acts as a crosslinking agent that helps in the vulcanization process, which is essential for converting raw silicone into a durable and elastic material. This application is critical in industries that require materials with high thermal stability and resistance to environmental factors .
Coatings and Adhesives
In the realm of coatings and adhesives, Triacetoxy(vinyl)silane serves as an adhesion promoter. It enhances the bonding properties of paints and adhesives to various substrates, including metals, glass, and plastics. This is particularly beneficial for improving the longevity and performance of coatings in harsh conditions .
Fiber-Reinforced Composites
The compound is also a key ingredient in the production of fiber-reinforced composites. It improves the interfacial bonding between fibers (such as glass or carbon) and the matrix material, which results in composites with superior mechanical properties and durability .
Optical and Morphological Enhancement
Vinyltriacetoxysilane: is used to modify the optical and morphological properties of hybrid silica materials. These materials are designed to incorporate metalloporphyrins, enhancing their absorption and emission properties, which is advantageous for applications like sensors and optoelectronics .
Hydrophobic Surface Treatment
The compound is instrumental in creating hydrophobic surfaces on various materials. By modifying the surface chemistry, it imparts water-repellent properties, which is essential for applications that require moisture resistance, such as in certain electronic devices .
Photodynamic Therapy
In medical research, Triacetoxy(vinyl)silane can be used to encapsulate pigments for photodynamic therapy. This therapy is a treatment that uses light-sensitive compounds to target and destroy cancer cells. The compound’s ability to form stable matrices allows for the controlled release of therapeutic agents .
Safety And Hazards
Triacetoxy(vinyl)silane can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation is necessary and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .
Propriétés
IUPAC Name |
[diacetyloxy(ethenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAQBYNLKNDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C=C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044938 | |
| Record name | Ethenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of acetic acid; [Acros Organics MSDS] | |
| Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyltriacetoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18650 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vinyltriacetoxysilane | |
CAS RN |
4130-08-9 | |
| Record name | Vinyltriacetoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenylsilanetriyl triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyltriacetoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetoxyvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHENYLSILANETRIYL TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W49SGJ3F9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triacetoxy(vinyl)silane contribute to the properties of silicone hydrogel materials intended for ophthalmic applications?
A1: The research paper [] investigates the use of TAVS as an additive in the creation of silicone hydrogel materials suitable for ophthalmic lenses. Specifically, the study highlights that incorporating TAVS, along with cobalt oxide nanoparticles, into the polymer matrix leads to a notable enhancement in oxygen permeability. This property is crucial for ophthalmic lenses as it allows for sufficient oxygen transport to the cornea, ensuring its health and viability during lens wear. The researchers suggest that the combination of TAVS and cobalt oxide nanoparticles creates a synergistic effect, further boosting oxygen permeability beyond what either additive could achieve individually. This finding positions TAVS as a potentially valuable component in developing high-performance, breathable hydrogel materials for contact lenses and other biomedical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)

![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)



![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)

![[3.3]Paracyclophane](/img/structure/B1195223.png)